

Spectroscopic Profile of Acid Yellow 9: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Fast Yellow AB*

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Introduction

Acid Yellow 9, a monoazo dye also known as C.I. 13015, has been utilized in various industrial applications, including textile dyeing and paper coloring.[1] Its chemical structure, characterized by an azo bridge connecting two substituted benzene rings, gives rise to its distinct chromophoric properties. Understanding the spectroscopic signature of Acid Yellow 9 is crucial for its identification, characterization, and for studying its interactions in various chemical and biological systems. This technical guide provides a comprehensive overview of the available spectroscopic data for Acid Yellow 9, details of the experimental protocols for its analysis, and a visualization of its biodegradation pathway.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Acid Yellow 9 is presented in the table below.

Property	Value	Reference
Chemical Formula	$C_{12}H_9N_3Na_2O_6S_2$	[1][2]
Molecular Weight	401.32 g/mol	[2]
CAS Number	2706-28-7	[1]
Appearance	Red-light yellow solid	[1]
Solubility	Insoluble in water, soluble in ethanol	[1]

Spectroscopic Data

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of Acid Yellow 9 is sensitive to the pH of the solution. In aqueous solutions, it exhibits characteristic absorption bands in both the UV and visible regions. These bands are attributed to $n-\pi^*$ and $\pi-\pi^*$ electronic transitions within the azo group and the aromatic rings.[3]

Table 1: UV-Vis Absorption Maxima of Acid Yellow 9 in Aqueous Solution at Different pH Values

pH	λ_{max} (nm) - UV Region	λ_{max} (nm) - Visible Region	Observations
Basic	263	390	Yellow solution
Acidic (pH 1.40 - 0.44)	307	500	Transition from orange to red

Data sourced from MDPI[3]

The color of Acid Yellow 9 in an aqueous solution changes from yellow to orange and then to red as the pH decreases.[3] This is due to the protonation of the azo group, which alters the electronic structure of the molecule and, consequently, its absorption spectrum.[3]

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule and is a valuable tool for studying the structural changes of Acid Yellow 9 upon protonation.

Table 2: Key Raman Bands of Acid Yellow 9 in a Multilayer Film at Different pH Values

Wavenumber (cm ⁻¹)	Assignment	Observation with Decreasing pH
1563	C=N stretching	Intensity increases
1420	Protonated N=N stretching	Intensity increases
1176	Protonated N=N stretching	Intensity increases
1153	C-N stretching	Intensity decreases

Data sourced from MDPI[3].

The changes observed in the Raman spectrum with decreasing pH are indicative of the protonation of the azo bond.[3]

Fluorescence, FT-IR, and NMR Spectroscopy

Detailed quantitative data for the fluorescence emission, a complete Fourier-Transform Infrared (FT-IR) spectrum, and comprehensive ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Acid Yellow 9 are not readily available in the public domain. While some commercial suppliers may possess this data, it is not broadly published. Azo dyes, in general, are known to have very low to negligible fluorescence quantum yields due to efficient non-radiative decay pathways.

Experimental Protocols

UV-Visible Spectroscopy

Objective: To determine the absorption maxima of Acid Yellow 9 and study the effect of pH.

Materials:

- Acid Yellow 9

- Deionized water
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment
- UV-Vis spectrophotometer
- Quartz cuvettes
- pH meter

Procedure:

- Prepare a stock solution of Acid Yellow 9 of known concentration in deionized water.
- Prepare a series of solutions with different pH values by adding appropriate amounts of HCl or NaOH to aliquots of the stock solution.
- Measure the pH of each solution using a calibrated pH meter.
- Record the UV-Vis absorption spectrum of each solution from 200 to 800 nm using the spectrophotometer, with deionized water as the blank.
- Identify the wavelength of maximum absorbance (λ_{max}) for each pH value.

Raman Spectroscopy

Objective: To obtain the Raman spectrum of Acid Yellow 9 and observe changes with pH.

Materials:

- Acid Yellow 9 sample (solid or in solution)
- Raman spectrometer with a suitable laser excitation source (e.g., 532 nm)
- Microscope slide or appropriate sample holder

Procedure:

- Place a small amount of the solid Acid Yellow 9 sample on a microscope slide or place the solution in a suitable container.
- Focus the laser beam onto the sample.
- Acquire the Raman spectrum over a desired spectral range (e.g., 200-2000 cm^{-1}).
- For pH-dependent studies, the sample can be equilibrated with solutions of different pH prior to measurement.^[3]

FT-IR Spectroscopy (General Protocol)

Objective: To obtain the infrared spectrum of Acid Yellow 9 to identify its functional groups.

Materials:

- Acid Yellow 9 (solid)
- Potassium bromide (KBr, IR grade)
- Agate mortar and pestle
- Hydraulic press for pellet making
- FT-IR spectrometer

Procedure:

- Thoroughly mix a small amount of dry Acid Yellow 9 with dry KBr in an agate mortar.
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Record the FT-IR spectrum, typically in the range of 4000 to 400 cm^{-1} .
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

NMR Spectroscopy (General Protocol)

Objective: To obtain ^1H and ^{13}C NMR spectra of Acid Yellow 9 for structural elucidation.

Materials:

- Acid Yellow 9
- Deuterated solvent (e.g., DMSO- d_6 , as Acid Yellow 9 is soluble in ethanol, a deuterated alcohol might be suitable, but its solubility in common deuterated solvents needs to be tested)
- NMR tube
- NMR spectrometer

Procedure:

- Dissolve an appropriate amount of Acid Yellow 9 in the chosen deuterated solvent in a clean, dry NMR tube.
- Place the NMR tube in the spectrometer.
- Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures.
- Process and analyze the spectra to assign chemical shifts and coupling constants to the different nuclei in the molecule.

Biodegradation Pathway of Acid Yellow 9

Acid Yellow 9 can be degraded by certain microorganisms, such as *Pseudomonas fluorescens*. [4] The biodegradation process involves the enzymatic breakdown of the azo dye into smaller, less colored, and often less toxic compounds. A simplified logical workflow of this process is depicted below.

Caption: Biodegradation workflow of Acid Yellow 9 by bacterial enzymes.

Experimental Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of Acid Yellow 9 involves a series of steps from sample preparation to data analysis.

Caption: General workflow for spectroscopic analysis of Acid Yellow 9.

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- To cite this document: BenchChem. [Spectroscopic Profile of Acid Yellow 9: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1208955#spectroscopic-data-of-acid-yellow-9\]](https://www.benchchem.com/product/b1208955#spectroscopic-data-of-acid-yellow-9)

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